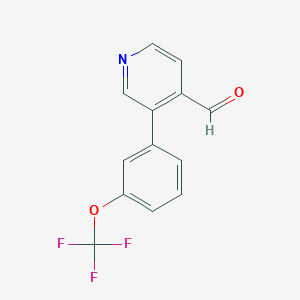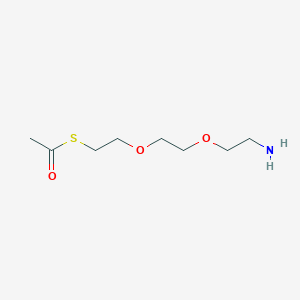
AcS-PEG2-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetylsulfanyl-polyethylene glycol-2-amine (AcS-PEG2-NH2) is a bifunctional polyethylene glycol derivative. It is characterized by the presence of an acetylsulfanyl group at one end and an amine group at the other. This compound is widely used in various fields due to its hydrophilicity, biocompatibility, and ability to modify surfaces and molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetylsulfanyl-polyethylene glycol-2-amine typically involves the following steps:
Activation of Polyethylene Glycol: Polyethylene glycol is first activated by reacting with a suitable activating agent such as N-hydroxysuccinimide (NHS) to form an NHS-ester derivative.
Introduction of Acetylsulfanyl Group: The NHS-ester derivative is then reacted with a thiol-containing compound to introduce the acetylsulfanyl group.
Introduction of Amine Group: Finally, the other end of the polyethylene glycol chain is modified to introduce an amine group, typically through a reaction with an amine-containing compound.
Industrial Production Methods
Industrial production of Acetylsulfanyl-polyethylene glycol-2-amine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of polyethylene glycol are activated using NHS or similar agents.
Thiol Modification: The activated polyethylene glycol is then reacted with thiol-containing compounds in large reactors.
Amine Modification: The final step involves introducing the amine group, often using automated systems to ensure consistency and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Acetylsulfanyl-polyethylene glycol-2-amine undergoes various chemical reactions, including:
Oxidation: The acetylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The acetylsulfanyl group can be reduced to form thiols.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted amines and thiols.
Applications De Recherche Scientifique
Acetylsulfanyl-polyethylene glycol-2-amine has numerous applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules for improved solubility and stability.
Medicine: Utilized in drug delivery systems to enhance the bioavailability and efficacy of therapeutic agents.
Industry: Applied in the production of functionalized nanoparticles for imaging and diagnostic purposes.
Mécanisme D'action
The mechanism of action of Acetylsulfanyl-polyethylene glycol-2-amine involves its ability to modify surfaces and molecules through its reactive acetylsulfanyl and amine groups. The acetylsulfanyl group can form stable bonds with metal surfaces, while the amine group can react with various functional groups on biomolecules. This dual functionality allows for the creation of complex, multifunctional systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Polyethylene glycol (PEG): A simpler form without functional groups.
Methoxy polyethylene glycol (mPEG): Contains a methoxy group instead of acetylsulfanyl.
Polyethylene glycol diacrylate (PEGDA): Contains acrylate groups for crosslinking.
Uniqueness
Acetylsulfanyl-polyethylene glycol-2-amine is unique due to its bifunctional nature, allowing it to participate in a wider range of chemical reactions and applications compared to its simpler counterparts. Its ability to modify both surfaces and molecules makes it highly versatile in various fields .
Propriétés
Formule moléculaire |
C8H17NO3S |
|---|---|
Poids moléculaire |
207.29 g/mol |
Nom IUPAC |
S-[2-[2-(2-aminoethoxy)ethoxy]ethyl] ethanethioate |
InChI |
InChI=1S/C8H17NO3S/c1-8(10)13-7-6-12-5-4-11-3-2-9/h2-7,9H2,1H3 |
Clé InChI |
BEUHHXYJUJZYDI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)SCCOCCOCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


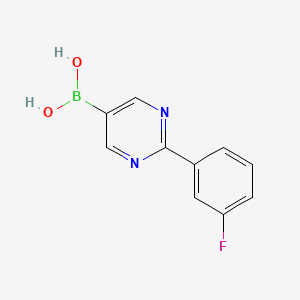
![1-(4-Butoxy-3-ethoxyphenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086272.png)
![7-Chloro-1-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086283.png)
![methyl (2E)-3-{1H-pyrazolo[3,4-b]pyridin-5-yl}prop-2-enoate](/img/structure/B14086288.png)

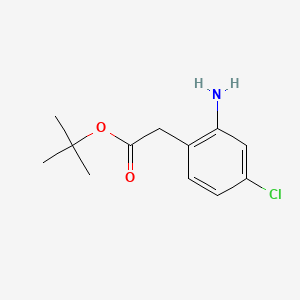
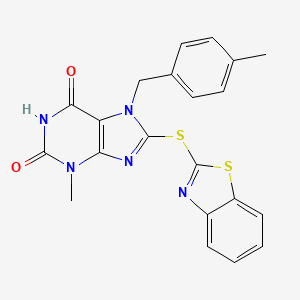
![2-(2-Hydroxyethyl)-1-(4-hydroxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086306.png)
![4-(4-bromophenyl)-3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14086309.png)
![1-[3-Methoxy-4-(2-methylpropoxy)phenyl]-2-(3-methoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086312.png)
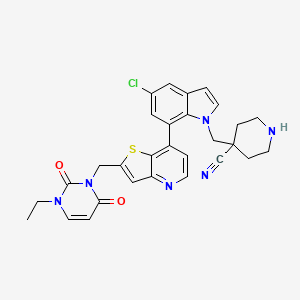
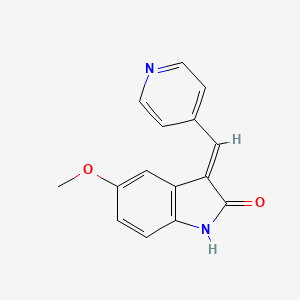
![2-chloro-N-[(2,4-dimethoxyphenyl)methyl]-N-(2-hydroxyethyl)-5-nitropyridine-3-carboxamide](/img/structure/B14086320.png)
